molecular formula C27H29N3O3 B2740265 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione CAS No. 887225-52-7

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione

Cat. No.: B2740265
CAS No.: 887225-52-7
M. Wt: 443.547
InChI Key: HHJOLNLVFQDQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activities. Its structure incorporates an indole core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3} with a molecular weight of approximately 432.52 g/mol. The structure includes an azepane ring and an indole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound display a range of biological activities:

Antimicrobial Activity

Studies have shown that indole derivatives possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some indole derivatives have demonstrated MIC values less than 12.5 µg/ml against various bacterial strains .

Anticancer Properties

Indole-based compounds have been extensively studied for their anticancer potential:

  • Cell Proliferation Inhibition : Research indicates that certain indole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .

Neuroprotective Effects

Indoles are also being explored for their neuroprotective effects:

  • Cognitive Function Improvement : Some studies suggest that these compounds may enhance cognitive function and protect against neurodegeneration .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Choppara et al. (2015)Indole DerivativeAntimicrobialShowed significant inhibition against E. coli and K. pneumoniae with MIC < 12.5 µg/ml .
Gali et al. (2015)Thiazolyl CoumarinsAntimicrobialHigher potency compared to standard antibiotics like ciprofloxacin .
Khan et al. (2016)Novel Indole DerivativesAntimalarialExhibited potent activity against P. falciparum with MIC values significantly lower than those of conventional treatments .

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-25(28-14-7-1-2-8-15-28)19-30-18-23(22-11-5-6-12-24(22)30)26(32)27(33)29-16-13-20-9-3-4-10-21(20)17-29/h3-6,9-12,18H,1-2,7-8,13-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJOLNLVFQDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.